molecular formula C19H17N3O5 B2514826 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide CAS No. 1060244-64-5

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide

Cat. No.: B2514826
CAS No.: 1060244-64-5
M. Wt: 367.361
InChI Key: PYVKJHOEZJRGBE-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety linked to a pyrido[1,2-a]pyrimidinyl group via a propanamide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide typically involves multiple steps, including the formation of the benzodioxole and pyrido[1,2-a]pyrimidinyl intermediates, followed by their coupling through a propanamide linkage. Common synthetic routes may include:

    Formation of Benzodioxole Intermediate: This step often involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of Pyrido[1,2-a]pyrimidinyl Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrido[1,2-a]pyrimidinyl intermediates using reagents such as carbodiimides or other coupling agents to form the propanamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide can be compared with other similar compounds, such as:

    2-(2H-1,3-benzodioxol-5-yloxy)acetic acid: This compound shares the benzodioxole moiety but differs in its acetic acid functional group.

    1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: This compound also contains the benzodioxole moiety but has different substituents and functional groups.

    (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound features a benzodioxole moiety linked to a piperidinyl group via a prop-2-en-1-one linkage.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-11-17(19(24)22-8-4-3-5-16(22)20-11)21-18(23)12(2)27-13-6-7-14-15(9-13)26-10-25-14/h3-9,12H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVKJHOEZJRGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C(C)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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